Leucocrystal Violet

描述

metabolite of gentian violet; structure given in first source

a fluorescent dye; used in forensic examination; structure in first source

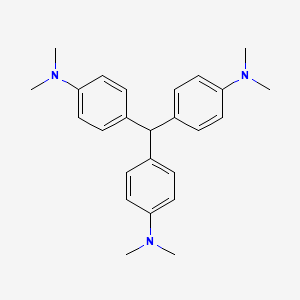

Structure

3D Structure

属性

IUPAC Name |

4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZWDJGLIYNYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060530 | |

| Record name | Leucogentian violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to very pale lavender powder; [IARC] | |

| Record name | Leucogentian violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-48-5 | |

| Record name | Leucocrystal Violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucogentian violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucocrystal Violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Leucogentian violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCO BASIC VIOLET 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBR3LR8FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Leucocrystal Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Leucocrystal Violet (LCV), with a primary focus on its application in the presumptive identification of blood. This document details the underlying chemical principles, experimental protocols, and quantitative performance data, offering a thorough resource for professionals in research, forensic science, and drug development.

Introduction to this compound

This compound (LCV) is the reduced, colorless form of Crystal Violet, a triarylmethane dye.[1][2] Its utility in forensic science stems from its ability to undergo a catalytic oxidation reaction in the presence of hemoglobin, producing the intensely colored Crystal Violet, thereby visually enhancing latent or faint bloodstains.[3][4] This reaction provides a sensitive presumptive test for blood, widely used at crime scenes to detect bloodstains that are not visible to the naked eye.[5]

Core Mechanism of Action

The fundamental principle behind the action of this compound lies in a peroxidase-like reaction catalyzed by the heme group of hemoglobin found in red blood cells. Hemoglobin's intrinsic peroxidase activity facilitates the transfer of an oxygen atom from an oxidizing agent, typically hydrogen peroxide (H₂O₂), to the LCV molecule.

The reaction proceeds as follows:

-

Activation by Heme: The iron (Fe²⁺) in the heme prosthetic group of hemoglobin reacts with hydrogen peroxide. This interaction is believed to form a reactive oxygen species.

-

Oxidation of LCV: The colorless this compound is oxidized by this reactive intermediate.

-

Color Formation: This oxidation converts LCV into Crystal Violet, a compound with a conjugated system of delocalized pi electrons that absorbs light in the visible spectrum, resulting in a characteristic intense violet or bluish-purple color.

The resulting vibrant color provides high contrast, especially on light-colored surfaces, making it an effective reagent for enhancing bloodstain patterns.

References

The Versatility of Leucocrystal Violet in Scientific Research: A Technical Guide

An in-depth exploration of the applications, protocols, and mechanisms of Leucocrystal Violet across diverse scientific disciplines.

This compound (LCV), the colorless, reduced form of Crystal Violet, is a versatile cationic triarylmethane dye with significant applications in various research fields. Its unique chemical properties, particularly its ability to undergo oxidation to produce a vibrant violet color, have made it an invaluable tool for researchers and scientists. This technical guide provides a comprehensive overview of the core uses of LCV in research, with a focus on forensic science, cell biology, microbiology, analytical chemistry, and radiation dosimetry.

Core Principle: The Oxidation of this compound

The fundamental principle behind the majority of LCV's applications is its oxidation to the intensely colored Crystal Violet. This reaction can be catalyzed by various substances, allowing for the detection and quantification of those catalysts or other molecules involved in the reaction.

Forensic Science: Unveiling Latent Blood Evidence

In forensic science, LCV is a cornerstone reagent for the enhancement of latent or faint bloodstains.[1][2][3][4] The heme group in hemoglobin, a protein found in red blood cells, acts as a catalyst in the presence of an oxidizing agent, typically hydrogen peroxide, to convert colorless LCV to the vibrant purple Crystal Violet.[5] This reaction provides a stark contrast, making otherwise invisible blood patterns visible on various surfaces.

Reaction Mechanism

The peroxidase-like activity of the heme group in hemoglobin catalyzes the oxidation of LCV by hydrogen peroxide. This results in the formation of the highly conjugated and colored Crystal Violet cation.

Caption: Oxidation of this compound to Crystal Violet.

Experimental Protocols for Bloodstain Enhancement

Several formulations of LCV reagents are used in forensic investigations. The choice of formulation can depend on the surface being treated and the specific requirements of the investigation.

Table 1: this compound Formulations for Forensic Analysis

| Formulation | Component | Quantity |

| Formula A | 5-Sulfosalicylic Acid | 10 g |

| Distilled Water | 100 ml | |

| 3% Hydrogen Peroxide | 400 ml | |

| This compound | 0.75 g | |

| Formula B | 5-Sulfosalicylic Acid | 10 g |

| 3% Hydrogen Peroxide | 500 ml | |

| Sodium Acetate | 3.7 g | |

| This compound | 1.0 g | |

| Tennessee Bureau of Investigation | 5-Sulfosalicylic Acid | 10 g |

| 3% Hydrogen Peroxide | 500 ml | |

| Sodium Acetate | 4.4 g | |

| This compound | 1.1 g | |

| FBI Laboratory | 5-Sulfosalicylic Acid | 20 g |

| 3% Hydrogen Peroxide | 1000 ml | |

| Sodium Acetate | 7.4 g | |

| This compound | 2 g |

Methodology for Bloodstain Enhancement

-

Preparation of Working Solution: Prepare the desired LCV formulation in a fume hood. The working solution should be stored in a dark, stoppered bottle.

-

Control Tests: Perform a positive control on a known bloodstain and a negative control on an area free of blood to ensure the reagent is working correctly.

-

Application: Apply the LCV reagent to the area of interest using a fine-mist sprayer.

-

Observation: A positive reaction, indicated by the appearance of a violet color, should occur within 30 seconds.

-

Documentation: Photograph any developed impressions promptly, as intense light can cause background development.

-

Post-Treatment: The area may be blotted with a paper towel after development.

Caption: Experimental workflow for forensic bloodstain enhancement.

Cell Biology: Assessing Cell Viability and Cytotoxicity

In cell biology, the oxidized form of LCV, Crystal Violet, is widely used in a simple and effective colorimetric assay to determine cell viability and cytotoxicity. The dye stains the nuclei and cytoplasm of adherent cells by binding to proteins and DNA. In a healthy cell culture, a larger number of adherent cells will result in a more intense stain. Conversely, in the presence of a cytotoxic agent, cell death leads to detachment and a reduction in the overall stain intensity.

Experimental Protocol for Crystal Violet Cell Viability Assay

This protocol is adapted for a 96-well plate format but can be scaled for other plate sizes.

Table 2: Reagents for Crystal Violet Cell Viability Assay

| Reagent | Purpose | Typical Concentration |

| Phosphate Buffered Saline (PBS) | Washing cells | - |

| Fixative Solution (e.g., Methanol, 4% Paraformaldehyde) | Fixing cells to the plate | 100% or 4% |

| Crystal Violet Staining Solution | Staining adherent cells | 0.1% - 0.5% (w/v) |

| Solubilization Solution (e.g., 1% SDS, Ethanol) | Solubilizing the bound dye | 1% or 100% |

Methodology for Cell Viability Assay

-

Cell Seeding: Plate adherent cells in a multi-well plate and allow them to attach overnight.

-

Treatment: Expose the cells to the test compound (e.g., a potential drug) for the desired duration.

-

Washing: Gently wash the cells with PBS to remove non-adherent, dead cells.

-

Fixation: Add a fixative solution to each well and incubate for 10-20 minutes at room temperature.

-

Staining: Remove the fixative and add the Crystal Violet staining solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 10-30 minutes at room temperature.

-

Washing: Carefully wash the wells with water to remove excess stain.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add a solubilization solution to each well to dissolve the bound dye.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye using a spectrophotometer, typically at a wavelength between 570-590 nm. The absorbance is directly proportional to the number of viable cells.

Caption: Experimental workflow for the Crystal Violet cell viability assay.

Microbiology: Detection of Histamine-Producing Bacteria

LCV is utilized in a two-step enzymatic assay to detect histamine-producing bacteria, which is a significant concern in food safety, particularly in dairy and fish products.

Detection Mechanism

-

Histamine Production: Bacteria are cultured in a histidine-rich medium. Histamine-producing bacteria will convert histidine to histamine.

-

Enzymatic Reaction: The histamine produced is reacted with diamine oxidase, which generates hydrogen peroxide (H₂O₂).

-

Colorimetric Detection: The generated H₂O₂ then oxidizes LCV to the purple Crystal Violet in the presence of horseradish peroxidase. A purple color indicates the presence of histamine-producing bacteria.

Experimental Protocol for Histamine-Producing Bacteria Detection

-

Bacterial Culture: Inoculate isolated bacteria into a histidine-fortified broth (e.g., MRS broth or trypticase soy broth) and incubate.

-

Enzyme Reaction: To the culture supernatant, add diamine oxidase. This will catalyze the oxidation of any histamine present, producing hydrogen peroxide.

-

Colorimetric Reaction: Add LCV and horseradish peroxidase to the solution.

-

Observation: The development of a purple color indicates a positive result for histamine-producing bacteria. Cultures producing more than 1200 nmole/ml of histamine will show a distinct purple color.

Caption: Workflow for detecting histamine-producing bacteria using LCV.

Analytical Chemistry: Spectrophotometric Determination of Antimony

LCV serves as a sensitive reagent for the spectrophotometric determination of antimony (Sb) in environmental and biological samples.

Detection Principle

The method is based on the reaction of antimony(III) with an acidified potassium iodate solution, which liberates iodine. The liberated iodine then selectively oxidizes LCV to Crystal Violet. The intensity of the resulting purple color, measured by a spectrophotometer, is proportional to the concentration of antimony. The formed dye exhibits maximum absorbance at 590 nm. The color system adheres to Beer's law in the concentration range of 0.4 - 3.6 µg of antimony per 25 ml of the final solution.

Experimental Protocol for Antimony Determination

-

Sample Preparation: Prepare the environmental or biological sample to ensure antimony is in the Sb(III) state.

-

Reaction: React the sample with acidified potassium iodate to liberate iodine.

-

Color Development: Add LCV to the solution. The liberated iodine will oxidize LCV to Crystal Violet.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 590 nm using a spectrophotometer.

-

Quantification: Determine the concentration of antimony in the sample by comparing the absorbance to a standard curve prepared with known concentrations of antimony.

Caption: Workflow for the spectrophotometric determination of antimony.

Further Research Applications

Beyond these primary uses, LCV and its oxidized form, Crystal Violet, have applications in other research areas:

-

Molecular Biology: A colorimetric method using LCV has been developed for the detection of double-stranded DNA amplified by loop-mediated isothermal amplification (LAMP). LCV is reconverted to Crystal Violet upon contact with dsDNA, providing a simple, visual detection method.

-

Radiation Dosimetry: Thin films containing LCV have been investigated for use in high-dose dosimetry for radiation processing. Upon exposure to gamma rays, the film changes color to deep purple, and the change in absorbance can be correlated to the absorbed radiation dose.

Conclusion

This compound is a remarkably versatile and valuable reagent in scientific research. Its application in forensic science for the visualization of latent bloodstains is well-established and critical for criminal investigations. Furthermore, its utility extends to vital areas of cell biology, microbiology, and analytical chemistry, providing simple and effective methods for cell viability assessment, bacterial detection, and elemental analysis. As research methodologies continue to evolve, the fundamental and robust chemistry of this compound ensures its continued relevance and application in diverse scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Violet Assay Kit (Cell viability) (ab232855) | Abcam [abcam.com]

- 5. Detection Method for Histamine-Producing, Dairy-Related Bacteria using Diamine Oxidase and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Color: An In-depth Technical Guide to Leucocrystal Violet Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocrystal Violet (LCV) is a highly sensitive and specific reagent used for the presumptive identification of latent bloodstains. Its application is a cornerstone in forensic science, yet its principles have broader implications in various scientific disciplines requiring the detection of peroxidases or hydroperoxides. This technical guide delves into the core principles of LCV staining, elucidating the underlying chemical reactions, providing detailed experimental protocols, and presenting quantitative data to facilitate its effective application in research and development.

Core Principle of this compound Staining

This compound is the reduced, colorless (leuco) form of Crystal Violet, a triphenylmethane dye.[1][2] The staining principle hinges on a catalytic oxidation-reduction reaction where the heme group in hemoglobin acts as a catalyst.[3][4][5] In the presence of an oxidizing agent, typically hydrogen peroxide, the peroxidase-like activity of hemoglobin facilitates the oxidation of the colorless LCV into the intensely colored Crystal Violet, which appears as a vibrant purple-violet color. This color change provides a stark visual contrast, revealing the presence of minute traces of blood that may be invisible to the naked eye.

The reaction is highly specific to the heme moiety, making it a reliable presumptive test for blood. However, it is important to note that other substances with peroxidase activity, such as some plant peroxidases and chemical oxidants, can potentially cause false-positive results.

The Chemical Reaction

The overall reaction can be summarized in two main steps:

-

Activation of Hemoglobin: Hydrogen peroxide (H₂O₂) reacts with the iron (Fe³⁺) in the heme group of hemoglobin, forming a highly reactive intermediate.

-

Oxidation of LCV: The activated heme complex then oxidizes the this compound, converting it into the conjugated, colored Crystal Violet cation. The hemoglobin catalyst is regenerated in the process.

This catalytic cycle allows a small amount of hemoglobin to process a large amount of LCV, leading to the high sensitivity of the test.

Quantitative Data

The effectiveness of LCV staining is influenced by several factors, including the concentration of reagents, pH, and the surface on which the stain is present. The following tables summarize key quantitative parameters for the preparation and application of LCV reagents.

| Component | Formulation 1 (FBI) | Formulation 2 (TBI) | Formulation 3 (General) |

| 5-Sulfosalicylic Acid | 10 g | 10 g | 10 g |

| 3% Hydrogen Peroxide | 500 mL | 500 mL | 500 mL |

| Sodium Acetate | 4.4 g | 4.4 g | 3.7 g |

| This compound | 1.1 g | 1.1 g | 1.0 g |

| Table 1: Comparative Formulations of this compound Working Solutions. |

| Parameter | Value | Reference |

| Development Time | Approximately 30 seconds | |

| Working Solution Shelf Life (Refrigerated) | Approximately 3 months | |

| Working Solution Shelf Life (Room Temperature) | Up to 1 month | |

| Visual Result | Bluish-purple color | |

| Table 2: Key Performance Parameters of this compound Staining. |

Experimental Protocols

The following is a consolidated protocol for the preparation and application of this compound for the detection of latent bloodstains.

Reagent Preparation (Based on Formulation 2)

-

To 500 mL of 3% hydrogen peroxide, add 10 g of 5-sulfosalicylic acid and dissolve completely. 5-sulfosalicylic acid acts as a fixative for the blood proteins.

-

Add 4.4 g of sodium acetate and dissolve. Sodium acetate acts as a buffer.

-

Add 1.1 g of this compound powder and stir until fully dissolved. The solution should be colorless to pale yellow.

-

Store the working solution in a dark or amber-colored bottle and refrigerate for long-term stability.

Staining Procedure

-

Surface Preparation: Ensure the area to be tested is dry. If necessary, document the initial appearance of the surface with photography.

-

Application: The LCV working solution is typically applied as a fine mist using a spray bottle. This allows for even and controlled application, minimizing the risk of over-saturation and potential running of the stain.

-

Observation: The development of a purple-violet color within approximately 30 seconds is a positive presumptive test for blood.

-

Documentation: Photograph the developed stains promptly, as the background may slowly develop a purple hue over time due to the slow oxidation of LCV by light and air.

Control Tests

To ensure the reliability of the results, it is crucial to perform both positive and negative control tests.

-

Positive Control: Apply the LCV solution to a known bloodstain. The expected purple color change validates the efficacy of the reagent.

-

Negative Control: Apply the LCV solution to an area known to be free of blood. The absence of a color change confirms that the reagent is not producing false positives.

Visualizations

This compound Staining Mechanism

Caption: Catalytic oxidation of LCV by hydrogen peroxide, catalyzed by hemoglobin's heme group.

Experimental Workflow for Latent Blood Detection

Caption: Step-by-step workflow for the detection of latent blood using this compound.

Conclusion

The this compound staining method is a robust and invaluable tool for the presumptive identification of blood. Its high sensitivity and specificity, rooted in the catalytic properties of hemoglobin, allow for the detection of trace amounts of blood that are crucial in forensic investigations and other scientific contexts. A thorough understanding of the underlying chemical principles, coupled with adherence to established protocols and the use of proper controls, is paramount for obtaining reliable and reproducible results. The information presented in this guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to effectively utilize LCV staining in their respective fields.

References

An In-Depth Technical Guide to the Laboratory Synthesis of Leucocrystal Violet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of Leucocrystal Violet (LCV), a colorless triphenylmethane dye precursor with significant applications in analytical chemistry and forensic science. This document details two primary synthesis pathways, complete with experimental protocols, quantitative data summaries, and visualizations to aid in understanding the chemical transformations and experimental workflows.

Introduction

This compound (4,4',4''-methylidynetris(N,N-dimethylaniline)) is the reduced, leuco form of Crystal Violet, a well-known triarylmethane dye. In its leuco form, the molecule's conjugation is disrupted, rendering it colorless. Upon oxidation, the extended conjugated system is restored, resulting in the characteristic deep violet color of Crystal Violet. This redox property is the basis for its utility as a sensitive chromogenic reagent, particularly in the detection of latent bloodstains where the heme in hemoglobin catalyzes the oxidation in the presence of hydrogen peroxide.

This guide explores two robust methods for the laboratory-scale synthesis of this compound:

-

Method A: Direct Synthesis via Condensation of N,N-dimethylaniline with Formaldehyde. A one-pot reaction that directly yields the leuco form of the dye.

-

Method B: Reduction of Crystal Violet. A straightforward method for converting the colored dye into its colorless leuco form.

Chemical Synthesis Pathways

The synthesis of this compound fundamentally involves the formation of a central carbon atom bonded to three N,N-dimethylaniline rings.

Signaling Pathway for Direct Synthesis (Method A)

This pathway illustrates the acid-catalyzed condensation reaction between formaldehyde and N,N-dimethylaniline to form the triphenylmethane backbone of this compound.

Signaling Pathway for Reduction of Crystal Violet (Method B)

This diagram shows the reduction of the colored Crystal Violet cation to the colorless this compound.

Experimental Protocols

Method A: Direct Synthesis from N,N-dimethylaniline and Formaldehyde

This one-pot synthesis is an efficient method for preparing this compound directly.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethylaniline (3 moles), a 37% aqueous solution of formaldehyde (1 mole), and concentrated hydrochloric acid (as a catalyst).

-

Reaction: Heat the mixture to 80-100°C with constant stirring for 4-6 hours. The reaction mixture will become viscous and may change color.

-

Neutralization: After cooling to room temperature, slowly neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene. Collect the organic layer.

-

Washing: Wash the organic layer with distilled water to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from ethanol to obtain purified this compound as a colorless to pale yellow solid.

-

Drying: Dry the purified crystals in a vacuum oven.

Method B: Reduction of Crystal Violet

This method involves the reduction of commercially available Crystal Violet to its leuco form.

Experimental Workflow:

Methodology:

-

Dissolution: Dissolve Crystal Violet (1 mole) in a mixture of ethanol and water in a beaker with stirring.

-

Reduction: Slowly add a solution of sodium borohydride (NaBH₄) (1.5 moles) in water to the Crystal Violet solution in portions. The deep violet color of the solution will gradually fade.

-

Reaction Completion: Continue stirring at room temperature until the solution becomes completely colorless, indicating the complete reduction of Crystal Violet to this compound.

-

Precipitation: Add an excess of cold distilled water to the reaction mixture to precipitate the this compound.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid product with cold distilled water to remove any unreacted sodium borohydride and other water-soluble impurities.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Molar Quantities

| Reagent | Method A | Method B |

| N,N-dimethylaniline | 3 moles | - |

| Formaldehyde (37% aq.) | 1 mole | - |

| Hydrochloric Acid (conc.) | Catalytic amount | - |

| Crystal Violet | - | 1 mole |

| Sodium Borohydride | - | 1.5 moles |

| Sodium Hydroxide | As needed for neutralization | - |

| Toluene | For extraction | - |

| Ethanol | For recrystallization | For dissolution |

| Water | - | For dissolution & precipitation |

Table 2: Reaction Conditions and Yield

| Parameter | Method A | Method B |

| Reaction Temperature | 80-100°C | Room Temperature |

| Reaction Time | 4-6 hours | 1-2 hours |

| Typical Yield | 60-70% | >90% |

| Purity (post-recrystallization) | >98% | >98% |

Safety Precautions

-

N,N-dimethylaniline: is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Formaldehyde: is a known carcinogen and respiratory irritant. All work with formaldehyde should be conducted in a fume hood.

-

Hydrochloric Acid and Sodium Hydroxide: are corrosive. Handle with care and appropriate PPE.

-

Sodium Borohydride: is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions.

This guide provides a foundational understanding of the synthesis of this compound for laboratory applications. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.

Leucocrystal Violet reaction with peroxidase

An In-depth Technical Guide to the Leucocrystal Violet Reaction with Peroxidase for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LCV) is a leuco dye, the reduced, colorless form of crystal violet. Its reaction with peroxidases, particularly in the presence of hydrogen peroxide, forms the basis of various sensitive detection methods. This reaction, which results in the formation of the intensely colored crystal violet cation (CV+), is widely employed in forensic science for the detection of latent bloodstains and in enzyme-linked immunosorbent assays (ELISAs) for quantitative analysis. This technical guide provides a comprehensive overview of the core principles of the LCV-peroxidase reaction, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Reaction Mechanism

The fundamental principle of the LCV-peroxidase reaction lies in the catalytic activity of peroxidases. Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates by hydrogen peroxide (H₂O₂). In this specific reaction, the heme group, present in hemoglobin and horseradish peroxidase (HRP), acts as the catalyst.[1][2][3][4][5]

The overall reaction can be summarized as follows:

-

Activation of Peroxidase: The peroxidase enzyme reacts with hydrogen peroxide to form a highly reactive intermediate, often referred to as Compound I.

-

Oxidation of this compound: The colorless LCV donates an electron to the activated peroxidase intermediate, causing the LCV to be oxidized. This process occurs in two successive one-electron steps, leading to the formation of the colored crystal violet cation (CV+). The peroxidase is regenerated in the process, allowing it to catalyze further reactions.

The resulting crystal violet is a stable, intensely purple compound with a maximum absorbance at approximately 590 nm, which allows for easy visual or spectrophotometric detection.

Quantitative Data

The efficiency of the LCV-peroxidase reaction is influenced by several factors, including pH, and the concentrations of hydrogen peroxide and the peroxidase enzyme.

pH Dependence of LCV Oxidation

The pH of the reaction medium significantly affects the rate of LCV oxidation. Studies have shown that the optimal pH for this reaction is around 4.23.

| pH | Relative Absorbance (at 590 nm) |

| 2.99 | Low |

| 3.38 | Moderate |

| 3.64 | High |

| 3.75 | High |

| 4.23 | Maximum |

| >4.5 | Decreasing |

| Table 1: Effect of pH on the oxidation of this compound by peroxidase. Data adapted from studies on H₂O₂ quantification. |

Detection Limits in Various Applications

The LCV-peroxidase reaction is highly sensitive, enabling the detection of minute quantities of either the peroxidase (e.g., blood) or, in competitive assays, LCV itself.

| Application | Analyte | Matrix | Detection Limit |

| Forensic Blood Detection | Hemoglobin (Blood) | Various | Down to 1:1000 dilution |

| ELISA (Competitive) | This compound | Fish, Shrimp | 0.045 ppb |

| ELISA (Competitive) | This compound | Water | 0.015 - 0.025 ppb |

| Table 2: Reported detection limits for LCV-based assays. |

Experimental Protocols

Forensic Protocol for Latent Bloodstain Enhancement

This protocol is adapted from procedures used by forensic laboratories for the detection of bloodstains on various surfaces.

Materials:

-

This compound (dye content ≥90%)

-

5-Sulfosalicylic Acid (purity ≥99%)

-

Sodium Acetate

-

Hydrogen Peroxide (3% solution)

-

Distilled water

-

Dark storage bottle

-

Fine-mist sprayer

Working Solution Preparation (FBI Formulation):

-

Combine 1000 mL of 3% Hydrogen Peroxide solution with 20 g of 5-Sulfosalicylic Acid and 7.4 g of Sodium Acetate.

-

Slowly add 2 g of this compound to the solution.

-

Stir the mixture until the this compound is completely dissolved (approximately 30 minutes).

-

Store the working solution in a dark bottle. The solution has a shelf life of approximately 30 days.

Application Procedure:

-

Apply the LCV working solution to the surface of interest using a fine-mist sprayer. To prevent over-development and running of the stain, use the finest mist possible.

-

A violet color will develop within approximately 30 seconds in the presence of blood.

-

Document the results photographically.

Protocol for Peroxidase Activity Assay

This protocol provides a general method for measuring peroxidase activity in biological samples using LCV.

Materials:

-

This compound

-

Horseradish Peroxidase (HRP) as a positive control

-

Hydrogen Peroxide (H₂O₂) Substrate

-

Assay Buffer (e.g., sodium acetate buffer, pH 4.2)

-

Biological sample (e.g., cell culture supernatant, serum)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of LCV in a suitable solvent.

-

Prepare a working solution of H₂O₂ in the assay buffer.

-

Prepare dilutions of the biological sample in the assay buffer.

-

Prepare a standard curve using known concentrations of HRP.

-

-

Assay:

-

Add the sample or HRP standard to the wells of a 96-well plate.

-

Add the LCV solution to each well.

-

Initiate the reaction by adding the H₂O₂ working solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Measurement:

-

Measure the absorbance of each well at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no sample/HRP) from all readings.

-

Plot the standard curve of absorbance versus HRP concentration.

-

Determine the peroxidase activity in the samples by comparing their absorbance to the standard curve.

-

Competitive ELISA for LCV Detection

This protocol outlines the principle of a competitive ELISA for the quantification of LCV, often used for residue analysis in food safety.

Principle:

This is an indirect competitive enzyme-labeled immunoassay. LCV antigen is pre-coated on the microplate wells. During the assay, LCV in the sample competes with the pre-coated antigen for binding to an anti-LCV antibody. An enzyme-conjugated secondary antibody then binds to the primary antibody. The addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of LCV in the sample.

Procedure Outline:

-

Sample Preparation: Extract LCV from the sample matrix (e.g., fish tissue, water).

-

Competitive Binding: Add the sample extract and the anti-LCV primary antibody to the LCV-coated wells. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound antibodies and sample components.

-

Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-linked). Incubate.

-

Washing: Wash the plate to remove the unbound secondary antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB, which also involves a peroxidase reaction).

-

Stopping the Reaction: Add a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Quantification: Determine the LCV concentration in the sample by comparing the absorbance to a standard curve prepared with known concentrations of LCV.

Conclusion

The reaction of this compound with peroxidase provides a robust and versatile tool for both qualitative and quantitative analyses. Its application in forensic science has been instrumental in the visualization of latent evidence, while its integration into immunoassay formats allows for the sensitive detection of residues in various matrices. Understanding the core reaction mechanism, the factors influencing its kinetics, and the appropriate experimental protocols is crucial for the successful implementation of this technique in research, diagnostics, and drug development.

References

understanding Leucocrystal Violet redox chemistry

An In-Depth Technical Guide to the Redox Chemistry of Leucocrystal Violet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the redox chemistry of this compound (LCV). It details the reaction mechanisms, influencing factors, and quantitative data relevant to its application in forensic science and analytical chemistry. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this chemistry.

Core Redox Principles

This compound is the reduced, colorless (leuco) form of Crystal Violet (CV+), a triphenylmethane dye. The utility of LCV, particularly in the detection of latent bloodstains, is rooted in its oxidation to the intensely colored Crystal Violet cation.[1][2] This transformation involves a change in the molecule's electronic structure, leading to a highly conjugated system that absorbs light in the visible spectrum, producing a characteristic deep violet color.[2][3]

The fundamental redox reaction can be summarized as the oxidation of the colorless LCV to the purple-colored crystal violet ion.[1] This process is typically facilitated by an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), and a catalyst.

Catalysis: In forensic applications, the reaction is catalyzed by the heme group within the hemoglobin of red blood cells. Hemoglobin exhibits a peroxidase-like activity, breaking down hydrogen peroxide and, in turn, oxidizing the LCV. This catalytic cycle allows a small amount of blood to generate a significant color change. The enzyme horseradish peroxidase (HRP) is also a highly effective catalyst for this reaction, a property leveraged in various analytical assays. Evidence suggests that the HRP-catalyzed reaction proceeds via the formation of a crystal violet free radical.

Reaction Mechanism and Influencing Factors

The oxidation of LCV is a complex process influenced by several environmental and chemical factors.

-

General Reaction: The overall peroxidase-catalyzed reaction is: LCV (colorless) + H₂O₂ --(Heme or Peroxidase)--> CV⁺ (violet) + 2H₂O

-

Role of pH: The reaction rate is strongly dependent on pH. Studies have shown that the maximum oxidation of LCV occurs at a pH of 4.23, making acidic conditions favorable for the reaction. Forensic formulations often include an acid, such as 5-sulfosalicylic acid, which also acts as a fixative for blood proteins.

-

Oxidizing Agents: While hydrogen peroxide is the most common oxidant, other agents like sodium perborate can also be used.

-

Interferences and Stability:

-

Auto-oxidation: LCV solutions can slowly oxidize when exposed to light and atmospheric oxygen, causing the background to gradually turn purple. To mitigate this, working solutions are stored in dark bottles and often refrigerated to extend their shelf life.

-

False Positives: Chemical oxidants, such as bleach, and substances with peroxidase activity (e.g., from certain plant materials) can also catalyze the oxidation of LCV, potentially leading to false-positive results.

-

Inhibitors: The presence of certain metal ions, like dissolved Fe(II), can decompose hydrogen peroxide and interfere with the analysis. This interference can be managed by adding a chelating agent such as EDTA to stabilize the hydrogen peroxide.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the LCV redox reaction, compiled from various studies.

| Parameter | Value | Conditions / Notes | Source |

| λmax (Crystal Violet) | 590 nm | Wavelength of maximum absorbance for the oxidized form. | |

| Optimal pH | 4.23 | For maximum LCV oxidation in the presence of H₂O₂ and peroxidase. | |

| Reaction Kinetics | First-order | With respect to both potassium permanganate and crystal violet in an acidic medium. | |

| First-order | For the degradation of Crystal Violet by the Fenton oxidation process. | ||

| Analytical Range | Linear up to 1µM/ml | For H₂O₂ determination using hemoglobin as a catalyst. | |

| Beer's Law applicable ≲12 µM | For H₂O₂ quantification at pH 3.55. | ||

| Beer's Law applicable ≲6 µM | For H₂O₂ quantification at pH 3.38. | ||

| Working Solution Shelf Life | Approx. 1 month | When stored in a dark bottle. | |

| Approx. 3 months | When stored in amber glassware and refrigerated. |

Experimental Protocols

Protocol 1: Forensic Preparation of LCV for Bloodstain Enhancement

This protocol describes the preparation of a working solution for developing latent blood impressions.

Materials:

-

5-Sulfosalicylic Acid

-

Sodium Acetate

-

This compound dye

-

3% Hydrogen Peroxide

-

Distilled Water (optional, for some formulations)

-

Dark or amber glass bottle for storage

-

Magnetic stirrer and stir bar

Procedure:

-

In a suitable beaker, combine 10g of 5-sulfosalicylic acid with 500 mL of 3% hydrogen peroxide.

-

Stir the mixture until the 5-sulfosalicylic acid is fully dissolved.

-

Add 3.7 g of sodium acetate to the solution and continue stirring until it dissolves.

-

Add 1.0 g of this compound dye to the solution.

-

Stir the mixture vigorously (e.g., with a magnetic stirrer) for approximately 30 minutes, or until the LCV dye is completely dissolved.

-

Transfer the final working solution to a dark, stoppered glass or plastic bottle for storage.

-

For optimal shelf life, store the reagent in a refrigerator.

Application:

-

The reagent is typically applied as a fine mist spray over the surface where bloodstains are suspected.

-

A positive reaction, indicated by the appearance of a vivid violet color, should occur within 30 seconds.

-

Developed impressions should be photographed promptly, as background coloration can occur over time due to photoionization.

Protocol 2: Analytical Quantification of Hydrogen Peroxide

This protocol is adapted from methodologies using LCV and horseradish peroxidase (HRP) for the sensitive detection of H₂O₂.

Materials:

-

This compound (LCV) stock solution

-

Horseradish Peroxidase (HRP) solution

-

Buffer solution (e.g., acetate buffer, pH 4.2)

-

Hydrogen Peroxide (H₂O₂) standards of known concentrations

-

Samples containing unknown H₂O₂ concentration

-

Spectrophotometer and cuvettes

Procedure:

-

Reagent Preparation: Prepare a buffered solution containing LCV and HRP at the optimal pH of 4.23.

-

Calibration Curve:

-

Create a series of H₂O₂ standards with known concentrations (e.g., from 0 to 15 µM).

-

For each standard, add a precise volume to the LCV/HRP/buffer reagent mixture.

-

Allow the color to develop for a set period (e.g., 10-15 minutes).

-

Measure the absorbance of each solution at 590 nm using the spectrophotometer.

-

Plot a calibration curve of Absorbance vs. H₂O₂ Concentration.

-

-

Sample Analysis:

-

Add the same precise volume of the unknown sample to the LCV/HRP/buffer reagent mixture.

-

Allow the color to develop for the same set period.

-

Measure the absorbance at 590 nm.

-

-

Concentration Determination: Use the absorbance of the unknown sample and the calibration curve to determine its H₂O₂ concentration.

Visualizations

LCV Redox Reaction Pathway```dot

// Nodes LCV [label="this compound\n(LCV, Colorless, Reduced)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="Hydrogen Peroxide\n(H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(Heme or Peroxidase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Oxidation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CV [label="Crystal Violet Cation\n(CV⁺, Violet, Oxidized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="Water\n(2H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LCV -> Reaction [label="Substrate"]; H2O2 -> Reaction [label="Oxidant"]; Catalyst -> Reaction [style=dashed, arrowhead=open, label="Catalyzes"]; Reaction -> CV; Reaction -> H2O; }

Caption: Standard operating procedure for the enhancement of blood evidence using LCV.

References

Leucocrystal Violet: An In-depth Technical Guide for Chromogenic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocrystal Violet (LCV) is a colorless, reduced form of Crystal Violet, a triarylmethane dye. Upon oxidation, LCV is transformed into the intensely colored Crystal Violet, making it a useful chromogenic substrate in various biochemical assays. This technical guide provides an in-depth overview of LCV's application as a chromogenic substrate, particularly in enzyme-linked immunosorbent assays (ELISAs) and other assays involving horseradish peroxidase (HRP).

Core Principles and Mechanism of Action

This compound serves as a substrate for peroxidase enzymes, most commonly horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of LCV. This reaction results in the formation of the highly colored Crystal Violet cation, which exhibits a strong absorbance in the visible spectrum. The intensity of the color produced is directly proportional to the amount of HRP activity, which in turn can be correlated with the quantity of the analyte of interest in an immunoassay.

The fundamental reaction can be summarized as follows:

LCV (colorless) + H₂O₂ --(HRP)--> Crystal Violet (purple) + H₂O

This reaction forms the basis of LCV's utility in quantitative assays, where the amount of colored product can be measured spectrophotometrically.

Quantitative Data

A critical aspect of utilizing a chromogenic substrate is understanding its quantitative parameters. The following table summarizes key data for this compound and its oxidized product, Crystal Violet.

| Parameter | Value | Notes |

| Molar Absorptivity (ε) of Crystal Violet | 87,000 M⁻¹cm⁻¹[1] | In aqueous solution. This value is crucial for converting absorbance readings to molar concentrations. |

| Maximum Absorbance (λmax) of Crystal Violet | 590-593 nm[1] | The wavelength at which the oxidized product exhibits maximum absorbance. |

| Optimal pH for HRP-mediated LCV oxidation | ~4.2 - 5.0 | The reaction is pH-dependent, with acidic conditions generally favoring the enzymatic activity of HRP on LCV. |

| Molecular Weight of this compound | 373.53 g/mol | |

| Molecular Weight of Crystal Violet (chloride salt) | 407.98 g/mol [2] |

Experimental Protocols

While LCV is extensively used in forensic applications for blood detection, its use as a quantitative substrate in microplate assays is less common than substrates like TMB. However, based on its chemical properties and the principles of HRP-based assays, a general protocol for a 96-well plate ELISA can be outlined.

Preparation of this compound Substrate Solution

Materials:

-

This compound (LCV)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Acetate or Citrate Buffer (e.g., 0.1 M, pH 4.5)

-

High-purity water

Working Solution Preparation (Example):

This is a starting point for optimization.

-

Prepare a stock solution of LCV: Dissolve LCV in a suitable organic solvent like ethanol or methanol to a concentration of 1-10 mg/mL. Note: LCV has low solubility in water.

-

Prepare the substrate buffer: Adjust the pH of the sodium acetate or citrate buffer to the desired acidic pH (e.g., 4.5).

-

Prepare the working substrate solution immediately before use:

-

Dilute the LCV stock solution in the substrate buffer to a final concentration in the range of 0.1-1.0 mM. The optimal concentration needs to be determined empirically.

-

Add hydrogen peroxide to the diluted LCV solution to a final concentration of approximately 1-3 mM.

-

Storage and Stability:

The LCV working solution should be prepared fresh for optimal performance. The solution is light-sensitive and should be protected from light. Unmixed LCV components have a shelf life of up to 2 years when stored at room temperature.[2]

General ELISA Protocol using LCV Substrate

This protocol assumes the completion of all prior ELISA steps (coating, blocking, antibody incubations, and washing).

-

Final Wash: After the final incubation with the HRP-conjugated antibody, wash the wells of the 96-well plate thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

-

Substrate Addition: Add 100 µL of the freshly prepared LCV working substrate solution to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes. The incubation time should be optimized to achieve a sufficient color development without excessive background signal.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding 50-100 µL of an acidic stop solution (e.g., 2 M H₂SO₄). This will typically change the color of the solution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at the wavelength of maximum absorbance for the oxidized LCV product (590-593 nm). If a stop solution is used, the reading wavelength may need to be adjusted.

Signaling Pathways and Experimental Workflows

HRP-Catalyzed Oxidation of this compound

The enzymatic reaction of horseradish peroxidase with this compound in the presence of hydrogen peroxide can be visualized as a signaling pathway.

General ELISA Workflow

The following diagram illustrates a typical indirect ELISA workflow leading to the use of a chromogenic substrate like LCV.

Comparison with TMB

| Feature | This compound (LCV) | 3,3',5,5'-Tetramethylbenzidine (TMB) |

| Sensitivity | Generally considered less sensitive than TMB. | High sensitivity, making it suitable for detecting low-abundance analytes.[3] |

| Oxidized Product Color | Purple | Blue (becomes yellow after adding a stop solution) |

| λmax of Oxidized Product | 590-593 nm | ~650 nm (blue), ~450 nm (yellow) |

| Safety | Considered hazardous. | Considered safer than many other chromogenic substrates. |

| Commercial Availability for ELISA | Less common as a standalone substrate for ELISA. | Widely available in various formulations for ELISA. |

Conclusion

This compound can serve as a chromogenic substrate for horseradish peroxidase in immunoassays, offering a distinct colorimetric signal upon oxidation. While it is a well-established reagent in forensic science, its application in quantitative biochemical assays like ELISA is less prevalent compared to substrates such as TMB. For researchers considering LCV, optimization of the assay conditions, including pH, substrate concentration, and hydrogen peroxide concentration, is crucial for achieving reliable and sensitive results. Further direct comparative studies with other chromogenic substrates would be beneficial to fully characterize its performance in a research and drug development setting.

References

Leucocrystal Violet: A Technical Guide to its History, Discovery, and Application in Forensic Science

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocrystal Violet (LCV) is a colorless, reduced form of the triphenylmethane dye, Crystal Violet. Its unique property of turning a vibrant purple upon oxidation has led to its indispensable role in forensic science as a presumptive test for the detection of latent bloodstains. This technical guide provides a comprehensive overview of the history, synthesis, and forensic application of LCV. It details the chemical principles underlying its function, provides standardized experimental protocols, and presents quantitative data on its performance. Furthermore, this document includes visualizations of chemical structures, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of this crucial forensic reagent.

Introduction

The detection of latent bloodstains at a crime scene is a critical aspect of forensic investigation, often providing crucial evidence for reconstructing events and identifying individuals involved. This compound (LCV) has emerged as a highly effective and widely used chemical reagent for this purpose. Unlike luminol, which requires near-complete darkness to visualize its chemiluminescence, the LCV reaction produces a stable, intensely colored purple stain that is readily visible in ambient light. This guide delves into the technical details of LCV, from its historical origins to its modern-day application in forensic laboratories.

History and Discovery

The story of this compound is intrinsically linked to its oxidized counterpart, Crystal Violet.

-

1883: The parent compound, Crystal Violet (also known as gentian violet), a potent aniline dye, was first synthesized by the German chemist Alfred Kern. His work, in collaboration with Heinrich Caro at BASF, aimed to optimize the production of synthetic dyes from coal tar derivatives.[1]

-

Early 20th Century: The reduction of Crystal Violet to its colorless leuco form was established. The term "leuco" originates from the Greek word "leukos," meaning white or colorless.

-

Late 1993: The application of this compound for the enhancement of footwear and fingerprint impressions in blood was first utilized in the FBI Laboratory.[2][3] This adoption was based on the work of John F. Fischer of the Orange County Sheriff's Office in Orlando, Florida, who developed a formulation for the reagent.[4]

-

1996: William J. Bodziak, then at the FBI Laboratory, published a seminal paper in Forensic Science International detailing the use of LCV to enhance shoe prints in blood, which further solidified its place in forensic science.[5]

Chemical Principles

Synthesis of this compound

This compound is synthesized through the reduction of Crystal Violet. One common laboratory method involves the reaction of Crystal Violet with a reducing agent such as sodium borohydride or zinc dust in an acidic solution.

A more direct synthesis route involves the condensation of N,N-dimethylaniline with formaldehyde. This reaction proceeds through an electrophilic substitution mechanism, where formaldehyde acts as the electrophile.

Diagram: Synthesis of this compound

Caption: Condensation reaction for the synthesis of this compound.

Mechanism of Action in Blood Detection

The forensic application of LCV is based on the peroxidase-like activity of the heme group in hemoglobin, which is a protein found in red blood cells. The iron in the heme group catalyzes the oxidation of the colorless LCV to the intensely purple Crystal Violet in the presence of an oxidizing agent, typically hydrogen peroxide.

The reaction can be summarized as follows:

-

Hydrogen peroxide oxidizes the iron in the heme group of hemoglobin from the ferrous state (Fe²⁺) to the ferryl state (Fe⁴⁺=O).

-

The ferryl heme intermediate then accepts an electron from the this compound molecule, oxidizing it to a colored radical cation.

-

A second LCV molecule donates an electron, leading to the formation of the stable, intensely colored Crystal Violet cation and the regeneration of the heme catalyst.

Diagram: LCV Oxidation by Heme Peroxidase

References

Spectroscopic Properties of Leucocrystal Violet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocrystal Violet (LCV) is a reduced, colorless form of Crystal Violet (CV), a triphenylmethane dye. Its unique property of turning into the intensely colored Crystal Violet upon oxidation makes it a valuable tool in various scientific applications, particularly in forensic science for the detection of latent bloodstains and in biochemical assays involving peroxidase activity. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing its absorption and emission characteristics, the mechanism of its color change, and experimental protocols for its analysis.

Spectroscopic Characteristics

The spectroscopic behavior of this compound is fundamentally linked to its chemical structure. In its reduced leuco form, the central methane carbon is sp³-hybridized, isolating the three N,N-dimethylaniline rings and preventing the formation of an extended conjugated π-system. This lack of extensive conjugation means that LCV does not absorb light in the visible region of the electromagnetic spectrum, rendering it colorless.[1][2] Its primary absorption occurs in the ultraviolet region.

Upon oxidation, the central carbon becomes sp²-hybridized, leading to a planar carbocation structure. This structural change results in the formation of a large, delocalized π-electron system across the entire molecule. This extended conjugation significantly lowers the energy of the π → π* electronic transition, shifting the maximum absorption wavelength (λmax) into the visible region and giving rise to the characteristic deep violet color of the Crystal Violet cation (CV+).

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of this compound and its oxidized form, Crystal Violet, are distinct and form the basis of its utility in analytical applications.

This compound (LCV)

In its native, colorless state, LCV exhibits absorption maxima primarily in the UV region. The specific λmax values can be influenced by the solvent used.

Crystal Violet (CV+) - Oxidized Form

The oxidation of LCV yields the intensely colored Crystal Violet cation (CV+), which has a strong absorption band in the visible range. This absorbance is directly proportional to the concentration of CV+, allowing for quantitative analysis.

| Parameter | Value | Conditions | Reference(s) |

| λmax (LCV) | 207 nm | Not specified | [3] |

| 260 nm | Not specified | ||

| Molar Absorptivity (ε) of LCV | ≥ 38,000 M⁻¹cm⁻¹ | at 201-207 nm | [4] |

| ≥ 700 M⁻¹cm⁻¹ | at 257-263 nm | [4] | |

| λmax (CV+) | 590 nm | In acidic medium | |

| 590.2 nm | Not specified | ||

| 630 nm | In the presence of whole blood | ||

| Molar Absorptivity (ε) of CV+ | 112,000 M⁻¹cm⁻¹ | at 590.2 nm |

Table 1: UV-Visible Absorption Properties of this compound and Crystal Violet.

Fluorescence Spectroscopy

Information on the intrinsic fluorescence of this compound is scarce, as the molecule is primarily used for its colorimetric properties upon oxidation. The oxidized form, Crystal Violet, is known to be weakly fluorescent.

| Parameter | Value | Conditions | Reference(s) |

| Excitation Wavelength (λex) of CV+ | 550 nm | In glycerol | |

| 630 nm | In the presence of whole blood | ||

| Emission Wavelength (λem) of CV+ | 661-900 nm | In the presence of whole blood | |

| Quantum Yield (Φf) of CV+ | 0.019 | In glycerol |

Table 2: Fluorescence Properties of Crystal Violet (Oxidized LCV).

Mechanism of Color Change: Oxidation of LCV

The transformation of colorless this compound to the intensely colored Crystal Violet is an oxidation reaction. This process is central to its application in detecting substances with peroxidase-like activity, such as the heme group in hemoglobin.

The reaction is typically initiated by an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). In the presence of a catalyst, such as horseradish peroxidase (HRP) or the heme in blood, hydrogen peroxide is reduced. The catalyst then facilitates the oxidation of LCV, which acts as a chromogenic substrate. This oxidation involves the removal of a hydride ion (H⁻) from the central carbon of LCV, leading to the formation of the planar, conjugated Crystal Violet cation (CV+).

Caption: Oxidation of this compound to Crystal Violet.

Experimental Protocols

Preparation of LCV Reagent for Spectroscopic Analysis

Several formulations for LCV reagents are used, particularly in forensic applications. A general-purpose reagent for qualitative and quantitative spectroscopic analysis can be prepared as follows.

Materials:

-

This compound powder

-

5-Sulfosalicylic acid

-

Sodium acetate

-

3% Hydrogen peroxide solution

-

Distilled or deionized water

-

Amber glass bottle for storage

Procedure:

-

Fixative Solution: Dissolve 10 g of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide.

-

Buffering: To the above solution, add 3.7 g of sodium acetate and stir until dissolved.

-

Addition of LCV: Add 1.0 g of this compound powder to the solution.

-

Dissolution: Stir the mixture vigorously until the LCV is completely dissolved. This may take up to 30 minutes.

-

Storage: Store the final reagent in a dark, amber bottle, as LCV is sensitive to light and air. The solution should be refrigerated to prolong its shelf life.

UV-Visible Spectrophotometry Workflow

The following workflow outlines the steps for analyzing a sample for peroxidase-like activity using the prepared LCV reagent.

References

Leucocrystal Violet versus Crystal Violet chemical differences

An In-depth Technical Guide to the Chemical Differences Between Leucocrystal Violet and Crystal Violet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical distinctions between this compound (LCV) and Crystal Violet (CV), two related triphenylmethane dyes with divergent applications in scientific research. While structurally similar, their key chemical difference—the oxidation state of the central carbon atom—gives rise to vastly different physical properties and functionalities. This document details their chemical and physical properties, provides experimental protocols for their common applications, and visualizes their structures and reaction pathways.

Core Chemical and Physical Differences

The primary distinction between this compound and Crystal Violet lies in their electronic structure. Crystal Violet is a cationic dye characterized by a conjugated system spanning all three phenyl rings, which is responsible for its intense violet color. In contrast, this compound is the reduced, non-conjugated form of the dye, rendering it colorless. This transformation is a reversible oxidation-reduction reaction.

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound (LCV) | Crystal Violet (CV) |

| Appearance | White to light gray or slightly lavender powder[1] | Green to dark green powder or crystals[2] |

| Chemical Formula | C₂₅H₃₁N₃[1] | C₂₅H₃₀ClN₃[2] |

| Molecular Weight | 373.55 g/mol [1] | 407.99 g/mol |

| CAS Number | 603-48-5 | 548-62-9 |

| Color in Solution | Colorless | Violet-blue |

| Absorption Maximum (λmax) | ~260 nm | ~590-592 nm |

| Solubility | Slightly soluble in chloroform and methanol. Does not mix well with water. | Soluble in water, ethanol, and chloroform. Slightly soluble in ether. |

| Stability | Stable, but sensitive to light and air. Store in a dark bottle. | Stable. Sensitive to light. Store in a cool, dry, well-ventilated area protected from direct sunlight. |

| Primary Application | Forensic blood detection | Biological stain (e.g., Gram staining, cell viability assays) |

Chemical Structures and Transformation

The chemical structures of this compound and Crystal Violet illustrate the core difference in their conjugation.

References

A Technical Guide to Leucocrystal Violet for Educational Laboratory Experiments

Introduction

Leucocrystal Violet (LCV) is the reduced, colorless (leuco) form of Crystal Violet, a triarylmethane dye.[1] Its application in forensic science is a classic example of qualitative chemical analysis, specifically for the enhancement and development of latent prints deposited in blood.[2][3][4] The reaction relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of LCV, resulting in a rapid and intense color change. This guide provides an in-depth overview of the principles, experimental protocols, and safety considerations for using this compound in an educational laboratory setting, tailored for researchers and science professionals.

Core Chemical Principles

The fundamental reaction is an oxidation-reduction process. Colorless this compound is oxidized to the intensely colored Crystal Violet cation. This transformation is catalyzed by the heme component of hemoglobin found in blood. Hydrogen peroxide (H₂O₂) serves as the oxidizing agent in the standard formulation. The heme group dramatically increases the rate of this reaction, allowing for the visualization of minute traces of blood. The overall reaction turns the colorless LCV solution into a vivid purple/violet color where it contacts blood.

Mechanism of Action Diagram

Caption: Catalytic oxidation of LCV by hemoglobin's heme group.

Experimental Protocol: Latent Bloodstain Detection

This protocol details the preparation and application of LCV for visualizing latent bloodstains on various surfaces. The method is primarily used on non-porous items like glass, plastics, and metals, as porous surfaces may become stained and obscure results.

Reagent and Equipment

Reagents:

-

This compound (dye content ≥90%)

-

5-Sulfosalicylic acid (purity ≥99%)

-

Sodium Acetate

-

3% Hydrogen Peroxide Solution

-

Distilled water

Equipment:

-

Balance

-

Glass beakers or flasks

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Fine-mist spray bottle (aerosol sprayer)

-

Dark or amber glass storage bottles

-

Personal Protective Equipment (PPE): Gloves, safety goggles, lab coat

Preparation of LCV Working Solution

Several formulations for the LCV working solution exist. The ratios of chemicals should be retained if preparing alternative volumes. The solution should be stored in a dark bottle and has a shelf life of approximately 30 days, or up to three months if refrigerated. If the solution turns blue or is no longer clear, it should be discarded.

| Component | FBI Formulation | TBI / Forensic Formulation | Alternative Formulation |

| 3% Hydrogen Peroxide | 1000 mL | 500 mL | 500 mL |

| 5-Sulfosalicylic Acid | 20 g | 10 g | 10 g |

| Sodium Acetate | 7.4 g | 4.4 g | 3.7 g |

| This compound | 2 g | 1.1 g | 1.0 g |

| Mixing Instructions | Combine all components and stir until LCV dissolves (approx. 30 minutes). | Add and dissolve reagents into the hydrogen peroxide in the order listed. Invert to mix; do not shake vigorously. | Add and dissolve reagents into the hydrogen peroxide, stirring vigorously after adding the LCV dye. |

Experimental Workflow

The procedure must be conducted in a fume hood or a well-ventilated area.

-

Control Test: Before application to evidence, perform a positive and negative control test.

-

Positive Control: Apply LCV to a known bloodstain on a non-evidence item. A positive result is the appearance of a purple/violet color within 30 seconds.

-

Negative Control: Apply LCV to an area known to be free of blood. No color change should occur.

-

-

Initial Photography: Photograph the item or surface of interest before any chemical treatment.

-

Application: Apply the LCV working solution to the target area using a fine-mist sprayer. Over-application can cause the impression to run, so the finest mist possible is recommended.

-

Observation: Development of the violet color should occur within 30 seconds for a positive reaction.

-

Enhancement: Additional applications may be used to further enhance the print detail.

-

Final Photography: Photograph any developed prints of value, including a ruler for scale.

Experimental Workflow Diagram

Caption: Step-by-step workflow for LCV bloodstain detection.

Safety and Handling

This compound and its working solution require careful handling. Adherence to safety protocols is mandatory.

Hazard Identification

LCV powder and solutions can pose several health risks. The working solution, which contains a strong oxidizer, presents additional hazards.

| Substance / Mixture | GHS Classification | Hazard Statements | Source |

| This compound (Solid) | Skin Irritant (Category 2) | H315: Causes skin irritation. | |

| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | ||

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | ||

| LCV Working Solution | Oxidizing Liquid (Category 1) | H271: May cause fire or explosion; strong oxidizer. | |

| Skin Corrosion (Category 1A) | H314: Causes severe skin burns and eye damage. |

Recommended Precautions

-

Engineering Controls: Always handle LCV powder and prepare the solution in a chemical fume hood or a well-ventilated area to avoid inhaling dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.

-

Wear safety glasses or goggles to prevent eye contact.

-

For the solid powder, an N95 dust mask is recommended.

-

-

Handling: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

-

Storage: Store LCV powder in a dry, tightly sealed container. Store the working solution in a cool, dark place, preferably in an amber or opaque bottle.

-

Spills: For minor spills of the powder, use dry clean-up procedures and avoid generating dust. For major spills, alert emergency responders. Prevent any spillage from entering drains or water courses.

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.

References

Methodological & Application

Revealing Cellular Proliferation: Leucocrystal Violet Staining for Mitotic Figure Analysis in Histology

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

In the landscape of cancer research and drug development, the accurate assessment of cell proliferation is a critical determinant of tumor progression, prognosis, and response to therapeutic interventions. The mitotic index, a measure of the proportion of cells undergoing mitosis in a given population, serves as a fundamental biomarker of proliferative activity. While Hematoxylin and Eosin (H&E) staining is the gold standard in histopathology, the identification of mitotic figures can be challenging due to morphological similarities with apoptotic bodies and pyknotic nuclei. This document provides detailed application notes and protocols for the use of Crystal Violet, a selective staining method that enhances the visualization and quantification of mitotic figures in histological tissue sections.

Clarification: Leucocrystal Violet vs. Crystal Violet